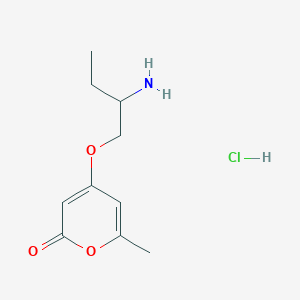
4-(2-aminobutoxy)-6-methyl-2H-pyran-2-one hydrochloride
説明
4-(2-aminobutoxy)-6-methyl-2H-pyran-2-one hydrochloride is a useful research compound. Its molecular formula is C10H16ClNO3 and its molecular weight is 233.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
4-(2-aminobutoxy)-6-methyl-2H-pyran-2-one hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic potentials, and comparative analysis with related compounds.
The chemical structure of this compound is represented by the molecular formula , with a molecular weight of 233.69 g/mol. The compound features a pyranone core with an aminobutoxy side chain, which contributes to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 233.69 g/mol |
| CAS Number | 1822673-72-2 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The aminobutoxy group may facilitate binding to specific receptors or enzymes, modulating their activity and influencing metabolic pathways.
Key Mechanisms:
- Enzyme Interaction : The compound may inhibit or activate specific enzymes involved in metabolic processes.
- Receptor Binding : It may interact with receptors, altering signal transduction pathways and cellular responses.
Biological Activities
Research has indicated several potential biological activities for this compound:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains.
- Anticancer Properties : Investigations into its anticancer potential are ongoing, with some studies indicating that it may inhibit tumor cell proliferation.
- Neuroprotective Effects : The compound has been explored for its neuroprotective effects in models of neurodegenerative diseases.
Antimicrobial Activity
A study conducted on the antimicrobial properties of related pyranone derivatives demonstrated significant inhibition against Gram-positive and Gram-negative bacteria. The results suggested that modifications in the side chains could enhance the efficacy against specific pathogens.
Anticancer Activity
In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. For instance, a study reported a dose-dependent decrease in cell viability in breast cancer cells treated with this compound.
Neuroprotective Effects
Research published in pharmacological journals has indicated that the compound may protect neuronal cells from oxidative stress-induced damage, suggesting a potential role in treating neurodegenerative disorders.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:
| Compound | Biological Activity | Unique Features |
|---|---|---|
| 4-(4-aminobutoxy)-6-methyl-2H-pyran-2-one | Antimicrobial, anticancer | Enhanced solubility |
| 4-(4-hydroxy)-6-methyl-2H-pyran-2-one | Antioxidant, antimicrobial | Stronger antioxidant properties |
| 4-(acetylamino)-6-methyl-2H-pyran-2-one | Anticancer | Acetyl group enhances bioavailability |
特性
IUPAC Name |
4-(2-aminobutoxy)-6-methylpyran-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3.ClH/c1-3-8(11)6-13-9-4-7(2)14-10(12)5-9;/h4-5,8H,3,6,11H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDTHDIFAGKMMTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(COC1=CC(=O)OC(=C1)C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















